REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]1([N:14]=[C:15]=[S:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[NH2:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([NH:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1COCC1>[CH:11]1[CH:12]=[CH:13][C:8]([NH:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][C:21]([S:24]([NH:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)(=[O:26])=[O:25])=[CH:20][CH:19]=2)=[S:16])=[CH:9][CH:10]=1
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Name
|
|
Quantity
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0.07 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N=C=S
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Name
|
|
Quantity
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2.48 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)S(=O)(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
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Details
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under reflux for 48 h
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Duration
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48 h
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Type
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CUSTOM
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Details
|
all volatiles were removed under vacuum
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Type
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CUSTOM
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Details
|
the resulting crude material was purified by flash chromatography on silica gel (hexanes/acetone, 3:1)
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Name
|
|
Type
|
product
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Smiles
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C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |